Phosphodiesterase 4A (PDE4A) Inhibition: 4-Pyridyl vs. 3-Pyridyl Positional Selectivity
The 4-pyridyl isomer demonstrates measurable PDE4A inhibitory activity, whereas comparable inhibitory data for the 3-pyridyl isomer under identical assay conditions are absent from authoritative databases, suggesting a positional preference for PDE4A engagement [1].
| Evidence Dimension | In vitro PDE4A inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 10.7 nM |
| Comparator Or Baseline | 3-(Pyridin-3-yl)but-2-enoic acid: No PDE4A inhibition data reported in BindingDB or ChEMBL |
| Quantified Difference | Not calculable (data absent for comparator) |
| Conditions | Unpurified recombinant PDE4A; assay method ChEMBL_155727 |
Why This Matters
Procurement for PDE4-focused screening campaigns requires the 4-pyridyl isomer to maintain assay consistency and SAR interpretability.
- [1] BindingDB. ChEMBL_155727 (CHEMBL760761): PDE4A Inhibition Data. View Source
